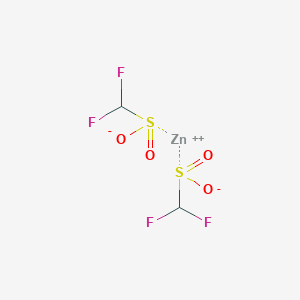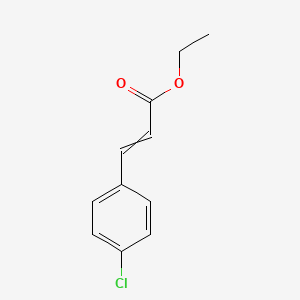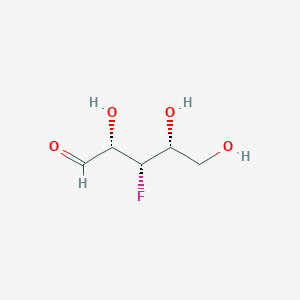
D-Xylose, 3-deoxy-3-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Xylose, 3-deoxy-3-fluoro- is an organic compound with the chemical formula C5H9FO4. It is a modified sugar molecule where a hydroxyl group at the third carbon position is replaced by a fluorine atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields, including medicinal chemistry and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose, 3-deoxy-3-fluoro- typically involves the activation of the hydroxyl group at the third carbon position, followed by nucleophilic substitution with a fluorine source. One common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent side reactions .
Industrial Production Methods: Industrial production of D-Xylose, 3-deoxy-3-fluoro- may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .
Types of Reactions:
Oxidation: D-Xylose, 3-deoxy-3-fluoro- can undergo oxidation reactions, where the primary alcohol group at the fifth carbon position is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, including deoxy sugars.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used for substitution reactions.
Major Products:
Oxidation: The major product is 3-deoxy-3-fluoro-D-xylonic acid.
Reduction: The major product is 3-deoxy-3-fluoro-D-xylitol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
D-Xylose, 3-deoxy-3-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme specificity.
Medicine: It serves as a precursor for the development of antiviral and anticancer drugs.
Industry: D-Xylose, 3-deoxy-3-fluoro- is used in the production of biofuels and biodegradable polymers
作用机制
The mechanism of action of D-Xylose, 3-deoxy-3-fluoro- involves its incorporation into biological pathways where it mimics natural sugars. The fluorine atom at the third carbon position can influence the compound’s interaction with enzymes and other biomolecules, leading to altered metabolic outcomes. For example, it can inhibit certain glycosidases, thereby affecting carbohydrate metabolism .
相似化合物的比较
- 3-deoxy-3-fluoro-D-ribose
- 3-deoxy-3-fluoro-D-arabinose
- 3-deoxy-3-fluoro-D-lyxose
Comparison: D-Xylose, 3-deoxy-3-fluoro- is unique due to its specific structural modification at the third carbon position. This modification imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the fluorine atom can enhance the compound’s stability and resistance to enzymatic degradation, making it more suitable for certain applications in medicinal chemistry .
属性
IUPAC Name |
(2S,3S,4R)-3-fluoro-2,4,5-trihydroxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-5(3(9)1-7)4(10)2-8/h1,3-5,8-10H,2H2/t3-,4+,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTXLWFZUASDIV-VPENINKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
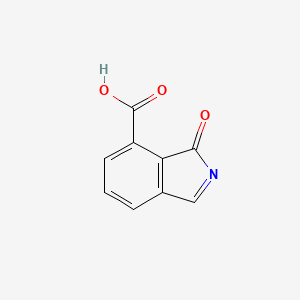
![Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B7942763.png)
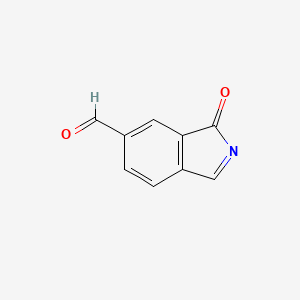
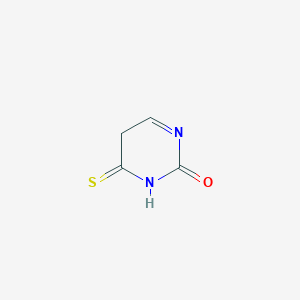
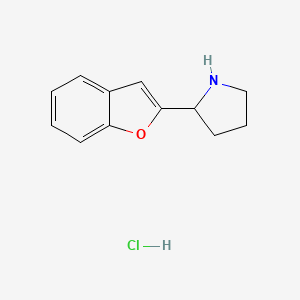
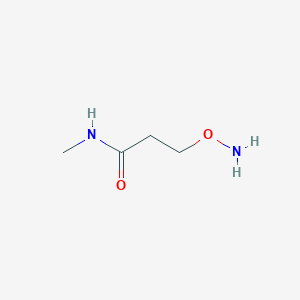

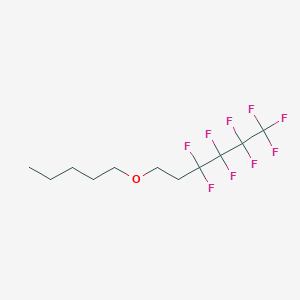
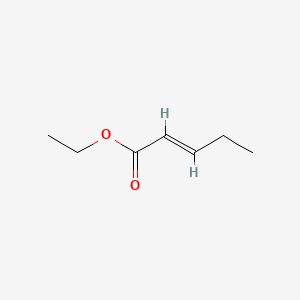
![7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942843.png)
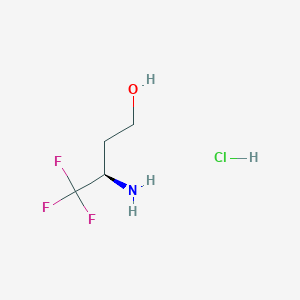
![7-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942855.png)
